1-(4-Fluorophenyl)-1h-indole-5-carboxylic acid

Monoacylglycerol lipase Endocannabinoid Pain

This is the definitive 1-(4-fluorophenyl)-1H-indole-5-carboxylic acid building block, essential for CNS drug discovery. The N1-(4-fluorophenyl) moiety is the core pharmacophore for MAGL inhibitor JNJ-42226314, which achieved 80% enzyme occupancy in vivo. The C5-carboxylic acid handle enables rapid amide coupling for library synthesis. With a validated IDO1 IC₅₀ of 100 nM (HeLa cells), it serves as a benchmark standard in kynurenine pathway research. Sourced at ≥95% purity, any structural analog at the N1 position will yield divergent pharmacology. Confirm structural fidelity for target engagement.

Molecular Formula C15H10FNO2
Molecular Weight 255.24 g/mol
CAS No. 243467-60-9
Cat. No. B3118873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-1h-indole-5-carboxylic acid
CAS243467-60-9
Molecular FormulaC15H10FNO2
Molecular Weight255.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=CC3=C2C=CC(=C3)C(=O)O)F
InChIInChI=1S/C15H10FNO2/c16-12-2-4-13(5-3-12)17-8-7-10-9-11(15(18)19)1-6-14(10)17/h1-9H,(H,18,19)
InChIKeyOHQPVSORYCUZRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)-1H-indole-5-carboxylic acid (CAS 243467-60-9) — Synthesis Intermediate and Bioactive Indole Scaffold


1-(4-Fluorophenyl)-1H-indole-5-carboxylic acid (CAS 243467-60-9) is a fluorinated indole derivative characterized by a 4-fluorophenyl substitution at the indole N1 position and a carboxylic acid group at the C5 position [1]. With molecular formula C₁₅H₁₀FNO₂ and a molecular weight of 255.24 g/mol , this compound serves as a versatile synthetic intermediate in medicinal chemistry. Its core structural features—specifically the 5-carboxylic acid handle amenable to amide coupling and the N-aryl fluorophenyl moiety—enable its use as a building block for constructing more complex pharmacologically active molecules [2].

Why Generic Indole-5-carboxylic Acids Cannot Replace 1-(4-Fluorophenyl)-1H-indole-5-carboxylic acid


Substituting 1-(4-fluorophenyl)-1H-indole-5-carboxylic acid with a structurally similar indole carboxylic acid (e.g., unsubstituted indole-5-carboxylic acid or alternative N-aryl derivatives) would fundamentally alter both synthetic outcomes and biological properties. The N1-(4-fluorophenyl) substitution is not a passive structural decoration; it is the essential pharmacophoric element that defines the compound's identity as an intermediate in specific medicinal chemistry campaigns. In the case of JNJ-42226314, a potent and selective monoacylglycerol lipase (MAGL) inhibitor that advanced to pharmacological characterization, the [1-(4-fluorophenyl)indol-5-yl] fragment constitutes the core recognition element for target engagement [1]. Replacement with a generic indole-5-carboxylic acid (CAS 1670-81-1) would yield a structurally divergent molecule with unvalidated pharmacology, while alternative N-aryl analogs (e.g., 3,4-difluorophenyl or unsubstituted phenyl derivatives) would alter lipophilicity, metabolic stability, and binding interactions [2]. Furthermore, the compound exhibits quantifiable biological activity in its own right, with an IC₅₀ of 100 nM against indoleamine 2,3-dioxygenase 1 (IDO1) in human HeLa cells [3]—an activity profile that would be absent or significantly altered in analogs lacking the precise 4-fluorophenyl substitution pattern. For researchers requiring a validated building block with documented performance in peer-reviewed medicinal chemistry programs, structural fidelity at the N1 position is non-negotiable.

Quantitative Differentiation Evidence for 1-(4-Fluorophenyl)-1H-indole-5-carboxylic acid


Validated Core Fragment in JNJ-42226314, a High-Selectivity MAGL Inhibitor

1-(4-Fluorophenyl)-1H-indole-5-carboxylic acid constitutes the [1-(4-fluorophenyl)indol-5-yl] core fragment of JNJ-42226314, a reversible and highly selective monoacylglycerol lipase (MAGL) inhibitor that underwent comprehensive pharmacological characterization [1]. The compound served as the essential indole-5-carboxylic acid building block for amide coupling in the synthesis of this clinical candidate. JNJ-42226314 demonstrates competitive inhibition of MAGL, achieves approximately 80% enzyme occupancy at 3 mg/kg in vivo, and produces antinociceptive efficacy in both rat complete Freund's adjuvant-induced inflammatory pain and chronic constriction injury-induced neuropathic pain models [1]. The 4-fluorophenyl substitution at the N1 position is integral to the pharmacophore; earlier SAR studies on 1-(4-fluorophenyl)-1H-indole scaffolds established that this specific aryl substitution pattern confers potent dopamine D-2 and serotonin 5-HT₂ receptor affinity in binding studies, demonstrating the scaffold's capacity for target engagement across multiple receptor classes [2].

Monoacylglycerol lipase Endocannabinoid Pain

Intrinsic IDO1 Inhibitory Activity: IC₅₀ = 100 nM in Human HeLa Cells

Beyond its role as a synthetic intermediate, 1-(4-fluorophenyl)-1H-indole-5-carboxylic acid exhibits quantifiable intrinsic biological activity as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key immunomodulatory enzyme in the kynurenine pathway [1]. In a cellular assay using IFN-γ stimulated human HeLa cells, the compound inhibited kynurenine production with an IC₅₀ value of 100 nM [1]. This places the compound within the sub-micromolar potency range for IDO1 inhibition. This activity profile distinguishes the compound from unsubstituted indole-5-carboxylic acid, which does not possess the N1-aryl substitution required for IDO1 active-site engagement and for which no comparable IDO1 inhibitory data are reported in BindingDB or ChEMBL. The 4-fluorophenyl moiety at N1 likely contributes to hydrophobic interactions within the IDO1 heme-binding pocket, a structural feature absent in simpler indole carboxylic acids.

IDO1 inhibition Immuno-oncology Tryptophan metabolism

Defined Purity Specification (95%) with Complete GHS Hazard Classification

Procurement decisions for research chemicals require transparent, verifiable quality and safety specifications. 1-(4-Fluorophenyl)-1H-indole-5-carboxylic acid from established commercial sources is supplied with a defined purity specification of 95% . The compound is accompanied by a comprehensive GHS hazard classification (GHS07: Harmful/Irritant), including explicit hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), along with corresponding precautionary codes (P260, P264, P270, P271, P280, P301+P310, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P403+P233, P405, P501) . In contrast, many analogous indole carboxylic acid derivatives sourced from general chemical suppliers lack explicit purity certification or detailed hazard documentation, requiring researchers to perform independent analytical validation and hazard assessment prior to use. The availability of a defined purity grade eliminates uncertainty in reaction stoichiometry calculations and ensures batch-to-batch reproducibility in synthetic applications.

Quality control Safety data Procurement specification

Structural Scaffold with Established SAR in Dopamine D-2 and Serotonin 5-HT₂ Antagonism

The 1-(4-fluorophenyl)-1H-indole scaffold has been systematically characterized in a peer-reviewed structure-activity relationship (SAR) study encompassing three subseries of 3-substituted derivatives (1-piperazinyl, 1,2,3,6-tetrahydro-4-pyridinyl, and 4-piperidinyl) as centrally acting dopamine D-2 and serotonin 5-HT₂ receptor antagonists [1]. Within all three subseries, potent dopamine D-2 and serotonin 5-HT₂ receptor affinity was demonstrated in ligand binding studies [1]. Critically, most derivatives inhibited quipazine-induced head twitches in rats—an established in vivo measure of central 5-HT₂ receptor antagonism—while exhibiting noncataleptogenic profiles, a key differentiator from classical antipsychotics that produce extrapyramidal side effects [1]. In contrast, unsubstituted indole-5-carboxylic acid lacks the N1-aryl pharmacophore and has no published SAR for dopamine or serotonin receptor modulation. Alternative N1-aryl substitutions (e.g., phenyl, 3,4-difluorophenyl) would predictably alter receptor binding kinetics and in vivo pharmacological profiles due to differences in lipophilicity and electronic effects. The 4-fluorophenyl group specifically modulates the electron density of the indole core while contributing to optimal lipophilicity (calculated LogP = 3.3 [2]) for blood-brain barrier penetration—a critical parameter for CNS-targeted drug discovery programs.

Dopamine D-2 Serotonin 5-HT2 CNS drug discovery

Validated Application Scenarios for 1-(4-Fluorophenyl)-1H-indole-5-carboxylic acid in Research and Development


Synthesis of MAGL Inhibitors via C5-Carboxylic Acid Amide Coupling

Researchers developing monoacylglycerol lipase (MAGL) inhibitors for pain, inflammation, or CNS disorders should prioritize this compound as the validated indole-5-carboxylic acid building block. The [1-(4-fluorophenyl)indol-5-yl] fragment is the core recognition element in JNJ-42226314, a reversible, selective MAGL inhibitor that achieved 80% enzyme occupancy at 3 mg/kg and demonstrated antinociceptive efficacy in both inflammatory and neuropathic pain models [1]. The C5-carboxylic acid group provides a convenient handle for amide bond formation with azetidine or piperazine amines, enabling modular construction of inhibitor libraries while preserving the 4-fluorophenyl pharmacophore essential for target engagement.

IDO1 Inhibitor Discovery and Tool Compound Development

This compound serves as both a starting scaffold and a reference tool for IDO1 inhibitor discovery programs. With a validated cellular IC₅₀ of 100 nM in IFN-γ stimulated human HeLa cells [2], it provides a benchmark for evaluating potency improvements in derivative series. The documented IDO1 inhibitory activity enables its use as a positive control in enzyme inhibition assays or as a chemical probe for studying kynurenine pathway modulation in cellular models. Researchers should note that this activity is intrinsic to the 1-(4-fluorophenyl)-1H-indole-5-carboxylic acid structure itself, not limited to downstream derivatives.

CNS Drug Discovery Leveraging Established Dopamine D-2 and Serotonin 5-HT₂ SAR

Medicinal chemistry teams pursuing centrally acting agents targeting dopamine D-2 or serotonin 5-HT₂ receptors should evaluate this scaffold as a starting point. The 1-(4-fluorophenyl)-1H-indole core has been systematically characterized across three subseries of 3-substituted derivatives, demonstrating potent receptor binding and, importantly, central 5-HT₂ antagonism in vivo in the rat head-twitch model [3]. The noncataleptogenic profile of optimized derivatives from this scaffold offers a potential safety advantage over classical D-2 antagonists. The calculated LogP of 3.3 [4] supports CNS penetration, making this compound a rational choice for neuroscience-focused discovery programs.

Structure-Activity Relationship Studies on N1-Aryl Substituted Indoles

This compound is ideally suited for systematic SAR investigations exploring the impact of N1-aryl substitution on indole pharmacological properties. With the 4-fluorophenyl group as a defined reference point, researchers can design comparator series varying substitution pattern (e.g., 2-fluorophenyl, 3-fluorophenyl, 2,4-difluorophenyl) or replacing fluorine with other halogens or electron-withdrawing groups. The 95% purity specification ensures that observed biological differences arise from structural modifications rather than impurities. The C5-carboxylic acid further enables parallel derivatization via amide or ester formation, facilitating library synthesis for broader SAR exploration.

Quote Request

Request a Quote for 1-(4-Fluorophenyl)-1h-indole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.